2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method is catalyst-free and environmentally friendly, providing rapid access to functionalized benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and nitration reactions are common, leading to the formation of substituted benzoxazoles.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration often involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. This compound can inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom, leading to variations in reactivity and applications.
Benzimidazole: Features a nitrogen atom in place of the oxygen atom, offering distinct pharmacological activities
Uniqueness
2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8F2N2O |
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Molecular Weight |
198.17 g/mol |
IUPAC Name |
[5-(difluoromethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)5-1-2-7-6(3-5)13-8(4-12)14-7/h1-3,9H,4,12H2 |
InChI Key |
JWOIIYSSNLHNPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)CN |
Origin of Product |
United States |
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